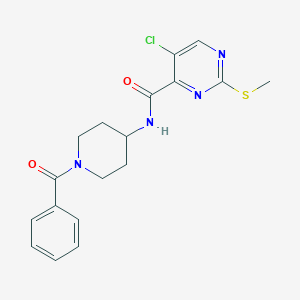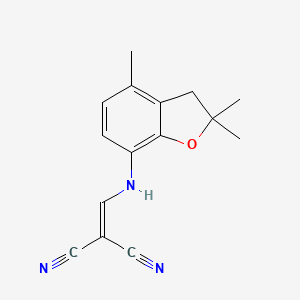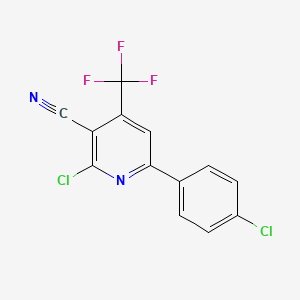
2-Chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
カタログ番号 B2842497
CAS番号:
338749-75-0
分子量: 317.09
InChIキー: WEGVUNHWRSXXFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chlorinated, trifluoromethylated pyridine derivative with a phenyl group. Pyridine derivatives are often used in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyridine derivatives are known to participate in a variety of chemical reactions, including cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 2-chloro-4-methylpyridine has a boiling point of 194-195 °C and a density of 1.142 g/mL at 25 °C .科学的研究の応用
Structural and Optical Characteristics
- Structural and Optical Analysis : Pyridine derivatives, including compounds structurally related to 2-Chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile, have been studied for their structural and optical characteristics. For instance, Zedan, El-Taweel, and El-Menyawy (2020) investigated the thermal, structural, optical, and diode characteristics of two pyridine derivatives, focusing on their X-ray diffraction patterns and optical functions, which revealed their monoclinic polycrystalline nature and estimated optical energy gaps (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Crystal Structure
- Crystal Structure Determination : The synthesis and crystal structure of similar pyridine derivatives have been a subject of interest in scientific research. For example, Moustafa and Girgis (2007) synthesized and determined the crystal structure of certain pyridine derivatives, providing insights into the molecular structure and bonding characteristics of these compounds (Moustafa & Girgis, 2007).
Spectroscopic and Structural Studies
- Spectroscopic and Structural Analysis : Sadeek et al. (2015) conducted studies on pyridine derivatives, examining their spectroscopic and structural properties, including their interactions with transition metals and their antimicrobial activity. This research highlights the potential of pyridine derivatives in various applications, including antibacterial uses (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Versatile Intermediate for Synthesis
- Building Block for N-Heterocycles : The synthesis of compounds closely related to 2-Chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile has been explored as a versatile intermediate for creating trifluoromethylated N-heterocycles. Channapur et al. (2019) described the synthesis of a related compound and its potential as a building block in the synthesis of various N-heterocycles (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).
Novel Compounds Synthesis and Screening
- Synthesis of Novel Derivatives : Flefel et al. (2018) reported on the synthesis and molecular docking of novel pyridine and fused pyridine derivatives, highlighting their antimicrobial and antioxidant activity. This research points to the diverse potential applications of pyridine derivatives in pharmaceutical and chemical industries (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Safety and Hazards
特性
IUPAC Name |
2-chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2F3N2/c14-8-3-1-7(2-4-8)11-5-10(13(16,17)18)9(6-19)12(15)20-11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGVUNHWRSXXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![methyl 3-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2842414.png)

![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2842418.png)
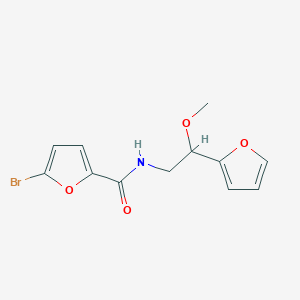

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}aniline](/img/structure/B2842422.png)

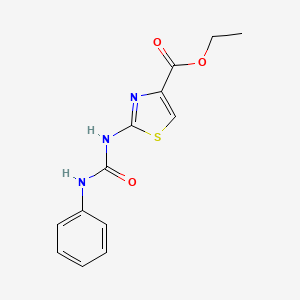
![2-cyano-N'-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide](/img/structure/B2842428.png)

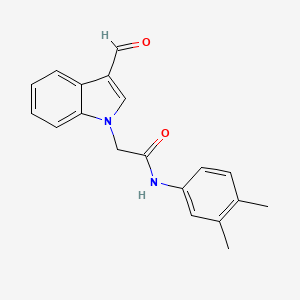
![3-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2842431.png)
